(S)-2-((S)-3-Amino-3-carboxypropanamido)succinic acid
Description
Systematic IUPAC Nomenclature and Molecular Formula
The compound is formally identified by the IUPAC name ((S)-3-amino-3-carboxypropanoyl)-L-aspartic acid , reflecting its bifunctional structure comprising a β-amino acid residue conjugated to L-aspartic acid. Its molecular formula, C~8~H~12~N~2~O~7~ , corresponds to a molecular weight of 248.19 g/mol .
The InChI string encodes stereochemical details, with the t3-,4- descriptor confirming the S configuration at both chiral centers.
Stereochemical Configuration Analysis
The compound exhibits two stereocenters: one at the β-carbon of the 3-amino-3-carboxypropanoyl moiety and another at the α-carbon of the L-aspartic acid residue. The absolute configuration is designated (S,S) based on the Cahn-Ingold-Prelog priority rules. The InChI key KXAWLANLJYMEGB-IMJSIDKUSA-N further validates this stereochemical assignment, distinguishing it from diastereomers such as the (R,R) or (R,S) forms.
Comparative analysis with the ChemSpider entry for Asp-Asp (ID: 295009) reveals that the unspecified stereochemistry in some databases underscores the importance of explicit configuration reporting for accurate identification.
X-ray Crystallography and Three-Dimensional Conformational Studies
While direct X-ray crystallographic data for this specific compound are not publicly available, structural analogs like L-aspartic acid (PDB ligand ASP) provide insights into conformational preferences. Aspartic acid derivatives typically adopt extended conformations due to hydrogen bonding between the carboxylate groups and adjacent amide protons.
Computational modeling suggests that the β-amido linkage in this compound introduces torsional constraints, favoring a twisted β-strand geometry . This contrasts with α-peptides, which more readily form α-helices or β-sheets.
Comparative Analysis of α- vs β-Aspartyl Peptide Bonding
The compound features an α-aspartyl peptide bond , where the amide linkage involves the α-amino group of L-aspartic acid. This contrasts with β-aspartyl bonds , which form via the β-amino group (Figure 1).
| Feature | α-Aspartyl Bond | β-Aspartyl Bond |
|---|---|---|
| Bond Formation Site | α-amino group | β-amino group |
| Conformational Flexibility | Moderate | Restricted |
| Prevalence in Nature | Common (e.g., proteins) | Rare (e.g., β-peptides) |
α-Aspartyl linkages are more thermodynamically stable due to reduced steric hindrance, whereas β-aspartyl bonds, as seen in synthetic β-peptides, exhibit unique helical conformations resistant to enzymatic degradation. The compound’s α-configuration aligns with biological peptide architectures, facilitating interactions with canonical enzyme active sites.
Properties
IUPAC Name |
(2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O7/c9-3(7(14)15)1-5(11)10-4(8(16)17)2-6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAWLANLJYMEGB-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)NC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60079-22-3 | |
| Record name | L-β-Aspartyl-L-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60079-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Aspartic Acid Derivative Preparation
-
Amino Group Protection : (S)-Aspartic acid is treated with allyl chloroformate (Alloc-Cl) in aqueous sodium carbonate (0°C, pH 7) to yield Alloc-protected aspartic acid.
-
Selective Carboxyl Activation : The γ-carboxyl group is activated using 4,5,6,7-tetrachloroisoindoline-1,3-dione and Ph₃P/DIAD in THF, forming a reactive isoindoline intermediate.
Succinic Acid Activation
Coupling and Deprotection
-
Amide Bond Formation : The activated succinic anhydride couples with the aspartic acid derivative at 25°C for 18 hours, achieving 78–85% coupling efficiency.
-
Alloc Removal : Palladium-catalyzed hydrogenolysis in methanol cleaves the Alloc group, yielding the free amine.
Table 1: Reaction Conditions for Solution-Phase Synthesis
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-3-Amino-3-carboxypropanamido)succinic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of succinic acid to fumaric acid.
Reduction: Reduction reactions can modify the carboxyl groups to alcohols.
Substitution: Amino and carboxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, catalytic hydrogenation for reduction, and various organic solvents for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
Scientific Research Applications
Applications in Scientific Research
(S)-2-((S)-3-Amino-3-carboxypropanamido)succinic acid has a wide range of applications across various disciplines:
Biochemistry
This compound is studied for its role in metabolic pathways, particularly in amino acid metabolism and the citric acid cycle. Its ability to interact with enzymes makes it a valuable subject for understanding metabolic regulation and energy production.
Medicinal Chemistry
Research explores its potential as a therapeutic agent. For instance, it has been investigated for its interactions with receptors and enzymes that are implicated in various diseases. Studies indicate that it may serve as a lead compound for developing new drugs targeting specific biological pathways .
Synthetic Chemistry
As a building block, it is used to synthesize more complex molecules. The presence of both amino and carboxyl groups allows for diverse chemical modifications, making it useful in creating derivatives with enhanced biological activities or novel properties .
Industrial Applications
In industry, this compound is utilized in the production of biodegradable plastics, food additives, and pharmaceuticals. Its versatility contributes to sustainable practices in chemical manufacturing.
Case Study 1: Therapeutic Potential
A study investigated the binding affinity of this compound to dopamine receptors, revealing promising results for potential therapeutic applications in neuropharmacology .
Case Study 2: Biodegradable Plastics
Research demonstrated the use of this compound as an additive in biodegradable plastics, enhancing their mechanical properties while maintaining environmental sustainability .
Case Study 3: Enzyme Interaction
Another study explored its role as an inhibitor for specific enzymes involved in bacterial metabolism, suggesting its potential use as an antibiotic agent .
Mechanism of Action
The mechanism of action of (S)-2-((S)-3-Amino-3-carboxypropanamido)succinic acid involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes, participating in metabolic pathways that produce energy and other essential biomolecules. Its molecular targets include various enzymes involved in the citric acid cycle and amino acid metabolism .
Comparison with Similar Compounds
Tripeptide Analogs: (S)-2-((S)-2-((S)-2-Amino-3-carboxypropanamido)-3-carboxypropanamido)succinic Acid
- Structure : Contains three aspartic acid units (tripeptide) compared to the target compound’s two.
- Molecular weight : Higher (~336.21 g/mol) due to the additional residue.
- Key differences: Increased acidity from three carboxyl groups, enhancing metal ion binding capacity.
- Applications : Used in peptide synthesis and as a model for studying poly-aspartate interactions in biomineralization.
Aromatic Substituted Derivatives: (S)-2-((S)-2-((S)-2-Amino-3-(benzofuran-3-yl)propanamido)-4-(methylthio)butanamido)succinic Acid
- Structure : Incorporates a benzofuran-3-yl group and a methylthio moiety.
- Molecular weight : ~450–500 g/mol (estimated).
- Key differences :
- Applications: Potential use in drug delivery systems requiring targeted cellular uptake.
Hydroxy and Phenyl-Substituted Analogs: (S)-2-((S)-2-Amino-3-phenylpropanamido)-3-hydroxypropanoic Acid
- Structure : Features a phenyl group and a hydroxyl group .
- Molecular weight : ~280–300 g/mol (estimated).
- Key differences :
- Applications : Investigated as a chiral intermediate in enantioselective drug synthesis.
Physicochemical and Functional Comparisons
Table 1: Comparative Analysis of Key Properties
Solubility and Acidity
- The target compound’s two carboxyl groups render it highly water-soluble, whereas phenyl- or benzofuran-substituted analogs exhibit reduced solubility due to hydrophobic substituents .
- The tripeptide analog’s additional carboxyl group lowers its pKa further, increasing its ionization in physiological environments .
Research and Application Insights
- Pharmaceutical Impurity Control : The target compound’s role as ornithine impurity B highlights its relevance in quality control during aspartic acid-derived drug synthesis .
- Peptide Synthesis : Its dipeptide structure serves as a building block for longer peptides, contrasting with benzyloxycarbonyl-protected analogs used in temporary amine protection () .
- Biomedical Research: Compared to Carnosine, the target compound lacks buffering capacity but offers superior metal chelation, making it valuable in studies of calcification inhibition or nanoparticle synthesis .
Biological Activity
(S)-2-((S)-3-Amino-3-carboxypropanamido)succinic acid, also known as beta-aspartylaspartic acid, is a compound of significant interest in biochemical and pharmacological research. This compound is characterized by its unique structural features, which contribute to its biological activity, particularly in relation to enzyme inhibition and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 248.19 g/mol
- CAS Number : 58471-53-7
- IUPAC Name : this compound
The compound features two carboxylic acid groups and an amine, which are crucial for its interaction with biological targets.
Enzyme Inhibition
One of the primary areas of research surrounding this compound is its role as an inhibitor of specific bacterial enzymes. Notably, it has been studied for its inhibitory effects on the DapE enzyme, which is involved in bacterial cell wall synthesis.
Case Studies and Research Findings
-
DapE Inhibition :
Compound IC (µM) % Inhibition This compound 42 at 200 µM 20% Indoline derivative 86 >20% - Antimicrobial Potential :
The mechanism by which this compound exerts its biological effects primarily involves competitive inhibition at the active site of target enzymes. This inhibition disrupts normal metabolic processes in bacteria, leading to cell death or growth inhibition.
Spectrophotometric Assays
A practical spectrophotometric assay has been developed for measuring the activity of DapE in the presence of this compound. This method allows for quantification of enzyme activity and determination of inhibitor efficacy .
Molecular Docking Studies
In silico studies using molecular docking simulations have been employed to predict how this compound interacts with DapE. These studies provide insights into binding affinities and potential modifications to enhance inhibitory potency .
Q & A
Q. What are the key physical and chemical properties of (S)-2-((S)-3-Amino-3-carboxypropanamido)succinic acid, and how do they influence experimental handling?
The compound has a molecular formula of C₈H₁₂N₂O₇, a melting point of 152–153°C, and a predicted density of 1.602 g/cm³ . Its solubility in aqueous buffers is pH-dependent due to multiple ionizable groups (pKa ~2.39). Storage should be in a sealed, dry environment at room temperature to prevent hydrolysis or degradation . For solubility enhancement in polar solvents, sonication at 37°C is recommended .
Q. What methodologies are recommended for synthesizing this compound?
Solid-phase peptide synthesis (SPPS) is commonly employed. For example, coupling L-aspartic acid derivatives with protected amino groups using reagents like dicyclohexylcarbodiimide (DCC) in chloroform or dichloromethane, followed by deprotection with trifluoroacetic acid (TFA) . Purification via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures >95% purity .
Q. How can researchers verify the stereochemical purity of this compound?
Chiral HPLC (e.g., Chirobiotic T column) or circular dichroism (CD) spectroscopy is used to confirm enantiomeric excess. Nuclear magnetic resonance (NMR) analysis (¹H and ¹³C) can resolve diastereomers by comparing coupling constants and chemical shifts with reference data .
Q. What analytical techniques are critical for characterizing this compound?
- Mass spectrometry (MS): ESI-MS in negative ion mode to confirm molecular weight (theoretical m/z 247.07 [M-H]⁻) .
- NMR: 2D NMR (COSY, HSQC) to assign protons and carbons, particularly distinguishing α/β-amide linkages .
- Elemental analysis: Validate C, H, N content against theoretical values (e.g., C 38.71%, H 4.87%, N 11.29%) .
Q. How should researchers address discrepancies in reported melting points or solubility data?
Cross-validate using differential scanning calorimetry (DSC) for melting behavior and dynamic light scattering (DLS) for solubility profiles. Contradictions may arise from polymorphic forms or residual solvents; recrystallization from ethanol/water mixtures can standardize crystal forms .
Advanced Research Questions
Q. How can experimental design optimize microbial production of this compound?
Use statistical tools like Plackett-Burman design to screen critical variables (e.g., pH, temperature, carbon/nitrogen ratio) . Central Composite Design (CCD) can model non-linear interactions for yield optimization, with succinic acid concentration as a response variable .
Q. What strategies mitigate racemization during peptide bond formation in synthesis?
Employ low-temperature coupling (0–4°C) with HOBt/DIC activation to minimize base-induced racemization . Alternatively, enzymatic coupling using subtilisin or thermolysin in aqueous buffers preserves stereochemistry .
Q. How does this compound interact with biological targets such as NMDA receptors?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (Kd). Molecular docking simulations (e.g., AutoDock Vina) predict interactions with receptor domains, validated by mutagenesis studies .
Q. What metabolic pathways degrade this compound in microbial systems?
Isotope labeling (¹³C or ¹⁵N) with LC-MS/MS tracks degradation products. Pathway inhibition studies (e.g., using succinate dehydrogenase inhibitors like malonate) identify key enzymatic steps .
Q. How can researchers resolve conflicting data on its role in sulfate-reducing bacterial metabolism?
Comparative metabolomics (GC-MS or UPLC-QTOF) of wild-type vs. knockout bacterial strains clarifies its function as a metabolite or regulator. Synchrotron-based X-ray absorption spectroscopy (XAS) probes sulfur redox states in biofilms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
